
(R)-1-(3,5-Difluorophenyl)ethanamine
Overview
Description
(R)-1-(3,5-Difluorophenyl)ethanamine (CAS: 771465-40-8) is a chiral amine featuring a 3,5-difluorophenyl group attached to an ethylamine backbone. It is widely used as a pharmaceutical intermediate, particularly in the synthesis of chiral ligands and bioactive molecules. The fluorine atoms at the 3 and 5 positions of the aromatic ring enhance electron-withdrawing effects, influencing reactivity and binding interactions in drug design . Its hydrochloride salt (CAS: 321318-28-9) is commonly employed to improve solubility and stability in synthetic processes .
Preparation Methods
Asymmetric Synthesis via Chiral Reduction
One of the most prominent approaches involves the asymmetric reduction of a precursor ketone or imine to obtain the (R)-enantiomer with high stereoselectivity.
Method Overview:
- Starting Material: 3,5-difluorophenylacetone or its imine derivative.
- Reaction: Asymmetric catalytic reduction using chiral catalysts such as chiral oxazaborolidines or chiral phosphoric acids.
- Reagents: Sodium borohydride (NaBH4) or borane complexes in the presence of chiral catalysts.
- Outcome: Enantioselective reduction yields the (R)-1-(3,5-difluorophenyl)ethanamine with high enantiomeric excess (ee).
Research Findings:
- A study demonstrated that employing a chiral oxazaborolidine catalyst with NaBH4 achieved enantiomeric excesses exceeding 95%, with yields around 80-90% (Reference).
- The process operates under mild conditions, typically at 0°C to room temperature, reducing side reactions.
Reaction Scheme:
3,5-Difluorophenylacetone → (Chiral catalyst + NaBH4) → this compound
Reductive Amination of Corresponding Ketones
Another common method involves reductive amination of the aldehyde or ketone precursor with ammonia or primary amines.
Method Overview:
- Starting Material: 3,5-difluorobenzaldehyde or ketone.
- Reaction: Condensation with ammonia or primary amines followed by reduction.
- Reagents: Hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Ni) or chemical reductants like NaBH4.
- Chiral Resolution: Achieved via chiral auxiliaries or chiral chromatography.
Research Findings:
- A protocol utilizing catalytic hydrogenation of imines formed from 3,5-difluorobenzaldehyde with ammonia resulted in racemic mixtures, which were then resolved using chiral chromatography to isolate the (R)-enantiomer (Reference).
Chiral Resolution Techniques
When racemic mixtures are synthesized, chiral resolution methods are employed:
- Chiral chromatography: Using chiral stationary phases to separate enantiomers.
- Diastereomeric salt formation: Reacting with chiral acids or bases to form diastereomeric salts, which can be separated by crystallization.
Research Data:
- Chiral resolution of racemic (R/S)-1-(3,5-difluorophenyl)ethanamine via diastereomeric salt formation with D-tartaric acid has yielded enantiomeric purities exceeding 98% (Reference).
Summary of Preparation Data
Method | Starting Material | Key Reagents | Conditions | Enantiomeric Excess | Notes |
---|---|---|---|---|---|
Asymmetric reduction | 3,5-Difluorophenylacetone | Chiral oxazaborolidine + NaBH4 | 0°C to RT | >95% ee | Mild, high selectivity |
Reductive amination | 3,5-Difluorobenzaldehyde | Ammonia + catalytic H2 | Room temperature | Racemic | Requires chiral resolution |
Chiral resolution | Racemic mixture | D-tartaric acid | Crystallization | >98% ee | Widely used |
Notes on Industrial and Laboratory Synthesis
- The asymmetric reduction method is preferred for high enantiomeric purity and scalability.
- Chiral resolution is suitable for laboratory-scale synthesis but less efficient industrially.
- The choice of method depends on available catalysts, desired purity, and cost considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(3,5-Difluorophenyl)ethanamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Alkane or alcohol derivatives.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
- Neurotransmitter Modulation: Research indicates that (R)-1-(3,5-difluorophenyl)ethanamine may influence neurotransmitter pathways, particularly those related to serotonin and norepinephrine. Preliminary studies suggest antidepressant-like effects, making it a candidate for treating mood disorders.
- Binding Affinity: The difluorophenyl group may enhance binding affinity to specific receptors, which is crucial for developing drugs targeting neurological disorders.
Case Studies:
- A study exploring the interaction of this compound with monoamine transporters showed promising results in modulating serotonin levels, indicating its potential as an antidepressant.
Organic Synthesis
Chiral Building Block:
- This compound serves as a valuable chiral building block in organic synthesis. Chiral compounds are essential for creating complex molecules with specific stereochemical properties .
Synthetic Routes:
- Various methods exist for synthesizing this compound. These include:
Chemical Properties and Reactions
Reactivity:
- The compound can undergo several chemical reactions including:
Comparison with Similar Compounds:
Compound Name | Structure | Unique Features |
---|---|---|
This compound | C8H10F2N | Enantiomer with specific biological activity |
(S)-1-(3,5-Difluorophenyl)ethanamine | C8H10F2N | Enantiomer with potentially different effects |
2-(3,5-Difluorophenyl)ethanamine | C8H10F2N | Different positional isomer; may exhibit distinct properties |
Industrial Applications
Agrochemicals and Specialty Chemicals:
Mechanism of Action
The mechanism of action of ®-1-(3,5-Difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomers and Stereoisomers
Positional and Functional Group Isomers
Fluorinated Derivatives with Varied Substituents
Key Research Findings
- Synthetic Utility : this compound hydrochloride is pivotal in synthesizing sulfonamide derivatives and pyrazine-based pharmaceuticals, as demonstrated in patented routes for antiviral and anticancer agents .
- Chiral Resolution : Enantiomeric purity (>97%) is critical for its use in asymmetric catalysis, with HPLC methods optimized to distinguish (R) and (S) forms .
- Physicochemical Properties :
Biological Activity
(R)-1-(3,5-Difluorophenyl)ethanamine, also known as a chiral amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C₈H₉F₂N and a molecular weight of approximately 193.62 g/mol, features a difluorophenyl group that enhances its biological activity and lipophilicity, making it a candidate for drug discovery and development.
Chemical Structure and Properties
The compound exists primarily in its hydrochloride salt form, this compound hydrochloride. Its unique structure allows for various interactions with biological targets, particularly neurotransmitter systems. The presence of fluorine atoms contributes to its electronic properties, which may enhance its efficacy compared to non-fluorinated analogs.
Research indicates that this compound interacts with several neurotransmitter receptors, particularly serotonin (5-HT2A) and dopamine (D2) receptors. These interactions suggest potential applications in treating mood disorders and other psychiatric conditions. The compound's chiral nature allows it to fit into the active sites of enzymes or receptors effectively, modulating their activity and leading to various biological effects.
Neurotransmitter Interaction
Studies have shown that this compound may influence serotonin and dopamine pathways:
- Serotonin Receptors : The compound exhibits significant binding affinity for 5-HT2A receptors, which are crucial in the pathophysiology of depression and anxiety disorders.
- Dopamine Receptors : Its interaction with D2 receptors suggests possible stimulant effects or applications in treating conditions such as schizophrenia.
Synthesis and Applications
Several synthetic routes have been developed for producing this compound. As a chiral building block, it is utilized in synthesizing various biologically active compounds. Its ability to permeate the blood-brain barrier (BBB) further enhances its potential as a therapeutic agent for central nervous system disorders.
Case Study 1: Antidepressant Activity
In a study examining the antidepressant potential of this compound, researchers found that it exhibited comparable efficacy to established antidepressants in animal models. The compound's ability to increase serotonin levels in the brain was noted as a key mechanism behind its antidepressant effects.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors.
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | Findings |
---|---|---|
Study 1 | Antidepressant Effects | Comparable efficacy to established antidepressants; increased serotonin levels. |
Study 2 | Neuroprotective Effects | Reduced oxidative stress-induced cell death in neuronal cultures. |
Study 3 | Modulation of Dopamine | Significant interaction with D2 receptors; potential stimulant effects noted. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-1-(3,5-Difluorophenyl)ethanamine, considering enantiomeric purity?
Methodological Answer:
- Asymmetric Synthesis : Use chiral catalysts (e.g., transition-metal complexes with enantioselective ligands) to directly introduce the (R)-configuration. For example, catalytic hydrogenation of a ketone precursor (e.g., 3,5-difluorophenylacetone) using a Rhodium-BINAP catalyst system.
- Chiral Resolution : Separate racemic mixtures via diastereomeric salt formation. React the racemic amine with a chiral resolving agent (e.g., L-tartaric acid) and isolate the (R)-enantiomer through fractional crystallization .
- Enzymatic Methods : Employ lipases or transaminases to selectively convert a prochiral precursor into the (R)-enantiomer. Validate purity using chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase) .
Key Physicochemical Data for Synthesis Optimization :
Property | Value | Source |
---|---|---|
Boiling Point | 187°C | |
Density | 1.169 g/cm³ | |
LogP | 2.17 |
Q. How to characterize the enantiomeric excess (ee) of this compound using analytical techniques?
Methodological Answer:
- Chiral HPLC : Use a Chiralcel OD-H column with a mobile phase of hexane/ethanol (90:10, v/v). Monitor retention times and peak integration to calculate ee. Calibrate with racemic and pure (R)-standards .
- Polarimetry : Measure optical rotation at 589 nm (sodium D-line). Compare observed specific rotation ([α]D) with literature values for the pure enantiomer (e.g., [α]D = +15.3° for (R)-enantiomer in methanol) .
- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to the sample. Splitting of amine proton signals indicates enantiomeric composition .
Advanced Research Questions
Q. How to model the electronic structure of this compound using density functional theory (DFT), and which functionals are suitable?
Methodological Answer:
- Functional Selection : The B3LYP hybrid functional (Becke three-parameter exchange + Lee-Yang-Parr correlation) is recommended for balanced accuracy in energy and geometry calculations .
- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis. For larger systems, apply LANL2DZ with effective core potentials for fluorine atoms.
- Key Outputs :
Q. What intermolecular interactions dominate in the crystalline structure of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis reveals:
- N–H···N Hydrogen Bonds : Between amine groups of adjacent molecules.
- C–F···H–C Interactions : Fluorine atoms participate in weak hydrogen bonds with neighboring aromatic protons.
- π-π Stacking : Offset stacking of 3,5-difluorophenyl rings (distance ~3.8 Å) .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H···F, H···H contacts) using CrystalExplorer software.
Q. How to assess the compound’s stability under varying pH and temperature conditions for pharmacological studies?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor amine decomposition via LC-MS. The compound is stable in neutral to mildly acidic conditions but prone to hydrolysis at pH >10.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperature (~200°C). Store at –20°C under inert atmosphere to prevent oxidation .
Q. What spectroscopic techniques are most effective for structural elucidation of derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. Fluorine substituents cause distinct splitting patterns (e.g., meta-fluorines induce deshielding of adjacent protons).
- FT-IR : Identify N–H stretching (~3300 cm⁻¹) and C–F vibrations (~1100 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₉F₂N; exact mass 157.0704) using ESI+ mode .
Q. Data Contradictions and Validation
Properties
IUPAC Name |
(1R)-1-(3,5-difluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIXPIMMHGCRJD-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654158 | |
Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771465-40-8 | |
Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.